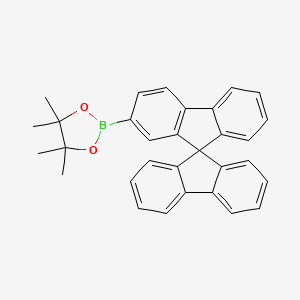

9,9-Spirodifluorene-2-Boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,9-Spirodifluorene-2-Boronic acid pinacol ester is an organic compound with the chemical formula C31H27BO2 and a molecular weight of 442.36 g/mol . It is a white to almost white crystalline powder that is stable under normal conditions. This compound is widely used in organic synthesis, particularly in the preparation of organic light-emitting diodes (OLEDs) and other optoelectronic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9,9-Spirodifluorene-2-Boronic acid pinacol ester is typically synthesized by reacting 9,9-Spirodifluorene-2-Boronic acid with pinacol in the presence of an inert atmosphere, such as nitrogen or argon . The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 9,9-Spirodifluorene-2-Boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boron-containing hydrocarbons.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Oxidation: Boronic acids.

Reduction: Boron-containing hydrocarbons.

Substitution: Various substituted organic compounds.

Applications De Recherche Scientifique

Organic Synthesis

Reactivity and Stability

The compound is recognized for its exceptional stability and reactivity, making it an ideal candidate for various organic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the synthesis of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Key Features:

- High Solubility: It exhibits excellent solubility in organic solvents, facilitating its use in diverse experimental setups.

- Thermal Stability: Maintains integrity under high-temperature conditions, ensuring reproducibility in synthetic processes.

Materials Science

Electroluminescent Materials

9,9-Spirodifluorene-2-boronic acid pinacol ester is instrumental in the development of electroluminescent materials used in light-emitting diodes (LEDs). The compound serves as a precursor for synthesizing polyfluorene derivatives, which possess desirable optical properties for OLED applications.

Nanomaterials Synthesis

The compound can also be utilized to create metal-organic frameworks (MOFs) and nanoparticles, which have applications in catalysis and energy storage. These nanomaterials are pivotal in enhancing the efficiency of electrochemical reactions.

| Application Area | Specific Use |

|---|---|

| Electroluminescent Devices | Precursor for polyfluorene derivatives |

| Catalysis | Synthesis of metal-organic frameworks |

| Energy Storage | Development of nanostructured materials |

Pharmaceutical Research

Drug Development

In pharmaceutical chemistry, this compound is employed as a building block for synthesizing boronic acid derivatives with potential anti-cancer and anti-inflammatory properties. These derivatives are crucial for developing new therapeutic agents.

Case Study: Anticancer Applications

Research has demonstrated that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cells. For instance, compounds derived from this ester have been shown to inhibit proteasome activity, leading to apoptosis in cancerous cells.

Environmental Applications

Sustainable Practices

The production of this compound adheres to sustainable practices. Its synthesis minimizes environmental impact while maintaining high-quality standards essential for research applications.

Mécanisme D'action

The mechanism of action of 9,9-Spirodifluorene-2-Boronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds and materials.

Comparaison Avec Des Composés Similaires

- 9,9-Dimethylfluorene-2-boronic acid pinacol ester

- 9,9-Dioctylfluorene-2-boronic acid pinacol ester

- 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester)

Uniqueness: 9,9-Spirodifluorene-2-Boronic acid pinacol ester is unique due to its spiro structure, which imparts stability and rigidity to the molecule. This structural feature makes it particularly suitable for use in optoelectronic materials, where stability and performance are critical .

Activité Biologique

9,9-Spirodifluorene-2-boronic acid pinacol ester (CAS No. 884336-44-1) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of drug development and material science. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Molecular Formula: C₁₃H₁₄B F₂ O₂

Molecular Weight: 235.24 g/mol

Structure: The compound features a spirodihydrofluorene core with a boronic acid moiety, which is crucial for its biological interactions.

The biological activity of boronic acids often hinges on their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biomolecules, including enzymes and receptors, leading to modulation of biological pathways. Specifically, this compound may exert its effects through:

- Inhibition of Enzymatic Activity: By binding to active sites of enzymes involved in metabolic pathways.

- Disruption of Protein-Protein Interactions: Modulating signaling pathways that are critical in cancer progression.

- Antimicrobial Properties: Potentially acting against bacterial infections through interference with bacterial metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. Research indicates that compounds like this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) compared to control groups. The mechanism was attributed to the compound's ability to inhibit proteasome activity, similar to the established drug bortezomib .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its boronic acid functionality allows it to interact with bacterial enzymes involved in cell wall synthesis.

Research Findings:

A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Comparison with Other Boron Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 9,9-Spirodifluorene-2-Boronic Acid Ester | High | Moderate | Proteasome inhibition; enzyme interaction |

| Bortezomib | Very High | Low | Proteasome inhibition |

| Other Boronic Acid Derivatives | Variable | Variable | Various mechanisms depending on structure |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-2-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-24-23-13-7-10-16-27(23)31(28(24)19-20)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLUIPYIYNRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.